4-(4-chlorobenzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-(2-fluorophenyl)-1,3-oxazol-5-amine
Description
The compound 4-(4-chlorobenzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-(2-fluorophenyl)-1,3-oxazol-5-amine is a heterocyclic sulfonamide derivative featuring a 1,3-oxazole core. Key structural attributes include:
- 2-(2-Fluorophenyl) substituent: Enhances lipophilicity and metabolic stability due to fluorine's electronegativity.
- N-[3-(Dimethylamino)propyl] side chain: Introduces a tertiary amine, improving solubility and pharmacokinetic properties.
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)sulfonyl-2-(2-fluorophenyl)-1,3-oxazol-5-yl]-N',N'-dimethylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClFN3O3S/c1-25(2)13-5-12-23-19-20(29(26,27)15-10-8-14(21)9-11-15)24-18(28-19)16-6-3-4-7-17(16)22/h3-4,6-11,23H,5,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLWOGZEAAHSMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=C(N=C(O1)C2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorobenzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-(2-fluorophenyl)-1,3-oxazol-5-amine typically involves multiple steps:
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chlorobenzenesulfonyl Group: This step often involves sulfonylation reactions using chlorobenzenesulfonyl chloride.
Attachment of the Dimethylamino Propyl Group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group.
Reduction: Reduction reactions can occur at the sulfonyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce sulfonamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-chlorobenzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-(2-fluorophenyl)-1,3-oxazol-5-amine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be used to study its effects on various biological pathways and its potential as a therapeutic agent.
Medicine
In medicinal chemistry, it is explored for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(4-chlorobenzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-(2-fluorophenyl)-1,3-oxazol-5-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
1,3-Oxazole vs. 1,3-Thiazole Derivatives
- Target Compound : 1,3-Oxazole core with oxygen at position 1. Oxygen’s electronegativity may reduce electron density compared to sulfur in thiazoles.
- Analog (): 4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine replaces oxygen with sulfur (thiazole). Sulfur’s larger atomic size and polarizability enhance π-π stacking and hydrophobic interactions .
1,3,5-Oxadiazine Derivatives ()
Substituent Analysis
Table 1: Substituent Comparison of Key Analogs
*Calculated based on formula.
†Molecular weight inferred from CAS data.
Key Observations:
Sulfonyl Group Variations :
- The target compound’s 4-chlorobenzenesulfonyl group (electron-withdrawing) contrasts with the unsubstituted benzenesulfonyl group in , which may reduce binding affinity in chlorinated analogs .
- Chlorine at the para position enhances steric and electronic interactions in target receptors.
Position 2 Substituents :
- Fluorine’s small size and high electronegativity improve membrane permeability compared to bulkier furyl or chlorophenyl groups .
Amine Side Chains: 3-(Dimethylamino)propyl (target) offers a linear tertiary amine, enhancing solubility via protonation at physiological pH.
Physicochemical and Pharmacokinetic Properties
Table 2: Predicted Properties Based on Structural Features
Key Trends:
- Morpholinopropyl () improves solubility due to the oxygen atom in morpholine .
Biological Activity
The compound 4-(4-chlorobenzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-(2-fluorophenyl)-1,3-oxazol-5-amine, often referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H20ClN3O2S
- Molecular Weight : 365.89 g/mol
- CAS Number : 1216408-76-2
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cellular proliferation and survival. Notably, sulfonamide derivatives are known for their roles in inhibiting carbonic anhydrase and various kinases, which are critical in cancer biology.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- In vitro assays demonstrated significant inhibition of tumor cell lines with IC50 values indicating potent activity against various cancer types. One study reported an IC50 of 1.30 μM against HepG2 liver cancer cells, showcasing its efficacy compared to other known inhibitors like SAHA (17.25 μM) .
Inhibition of β-Catenin Signaling
The compound has also been identified as a potent inhibitor of the β-catenin signaling pathway, which is crucial in colorectal cancer progression. A related study showed that a structurally similar sulfonamide inhibited the growth of SW480 and HCT116 cancer cells with IC50 values of 0.12 μM and 2 μM, respectively . This suggests that the compound may share similar mechanisms of action.
Study on HDAC Inhibition
A study focused on the inhibition of histone deacetylases (HDACs) found that derivatives similar to the compound exhibited class I HDAC selectivity, particularly against HDAC3. The results indicated that these compounds could promote apoptosis in cancer cells and enhance the efficacy of existing chemotherapeutics .
Xenograft Models
In vivo studies using xenograft models demonstrated that treatment with sulfonamide derivatives led to significant tumor growth inhibition. For example, one study noted a tumor growth inhibition rate of nearly 49% in mice treated with a related compound .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
